molecular formula C6H12ClN3 B7955784 1H-pyrazole-1-ethanamine, beta-methyl-, monohydrochloride

1H-pyrazole-1-ethanamine, beta-methyl-, monohydrochloride

Cat. No.: B7955784
M. Wt: 161.63 g/mol
InChI Key: DIGSZQYBPIOAHH-UHFFFAOYSA-N
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Description

1H-pyrazole-1-ethanamine, beta-methyl-, monohydrochloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrazole-1-ethanamine, beta-methyl-, monohydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between hydrazine derivatives and beta-ketonitriles can yield pyrazole derivatives . Another method includes the use of palladium-catalyzed four-component coupling reactions involving terminal alkynes, hydrazine, carbon monoxide, and aryl iodides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazole-1-ethanamine, beta-methyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles, and suitable catalysts.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1H-pyrazole-1-ethanamine, beta-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

  • 1H-pyrazole-1-carboxamidine hydrochloride
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 4,5-dihydro-1H-pyrazole thiazole derivatives

Comparison: 1H-pyrazole-1-ethanamine, beta-methyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical and biological properties compared to other pyrazole derivatives. For example, its beta-methyl substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-pyrazol-1-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-6(5-7)9-4-2-3-8-9;/h2-4,6H,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGSZQYBPIOAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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